Oct-7-enal

Descripción general

Descripción

Oct-7-enal, also known as 7-octenal, is a naturally occurring unsaturated aldehyde with the molecular formula C₈H₁₄O. It is a colorless liquid with a distinctive spicy, smoky, and citrus-like odor. This compound is found in the volatile oils of certain plants, such as the Japanese thistle (Cirsium dipsacolepis) . This compound is used primarily in the fragrance and flavor industries due to its unique aromatic properties.

Aplicaciones Científicas De Investigación

Oct-7-enal has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its role in plant defense mechanisms and its effects on insect behavior.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Utilized in the fragrance and flavor industries to impart unique scents and flavors to products

Mecanismo De Acción

Target of Action

Oct-7-enal, also known as 7-octenal, is a naturally occurring unsaturated aldehyde

Biochemical Pathways

This compound is a naturally-occurring aldehyde isolated from the Japanese thistle Cirsium dipsacolepis . The natural product was prepared in five steps and with good overall yield from pentane-1,5-diol . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oct-7-enal can be synthesized through various methods. One common synthetic route involves the oxidation of oct-7-enol. Another method includes the hydroformylation of 1-octene using a rhodium catalyst, which produces this compound as an intermediate .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octene. This process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium catalyst and a phosphine ligand, such as Xantphos. The reaction conditions typically include temperatures of 80-120°C and pressures of 10-30 bar .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form octanoic acid.

Reduction: It can be reduced to oct-7-enol using reducing agents like sodium borohydride.

Hydroformylation: This reaction converts this compound to 1,9-nonanedial using a rhodium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Hydroformylation: Rhodium catalyst with Xantphos ligand under high pressure and temperature.

Major Products:

Oxidation: Octanoic acid.

Reduction: Oct-7-enol.

Hydroformylation: 1,9-Nonanedial.

Comparación Con Compuestos Similares

Hex-5-enal: Another unsaturated aldehyde with a shorter carbon chain.

Non-8-enal: A similar compound with a longer carbon chain.

Dec-9-enal: An unsaturated aldehyde with an even longer carbon chain.

Uniqueness of Oct-7-enal: this compound is unique due to its specific carbon chain length and the position of the double bond, which confer distinct olfactory properties. Its reactivity and applications in various fields also distinguish it from other similar compounds .

Actividad Biológica

Oct-7-enal, a naturally occurring unsaturated aldehyde, has garnered attention due to its diverse biological activities. Isolated from plants such as Cirsium dipsacolepis, it is noted for its potential therapeutic applications and its role in various biological processes. This article reviews the biological activity of this compound, synthesizing findings from multiple studies, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

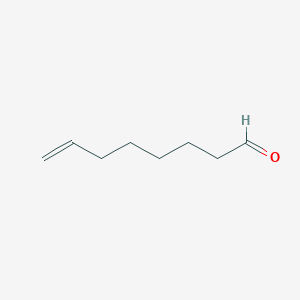

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.20 g/mol

- IUPAC Name : this compound

The compound features a carbon chain with a double bond and an aldehyde functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various plant-derived compounds found that this compound displayed inhibitory effects against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound against common pathogens were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It was shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding an IC50 value of 15 µg/mL, indicating strong radical scavenging ability.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory responses. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory action suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Cell Membrane Interaction : The lipophilic nature allows this compound to integrate into cell membranes, affecting membrane fluidity and permeability.

- Enzyme Inhibition : this compound has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to the control group over a two-week period.

Case Study 2: Antioxidant Properties in Aging

In a controlled trial involving elderly participants, supplementation with this compound was associated with improved markers of oxidative stress. Participants exhibited lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, after eight weeks of treatment.

Propiedades

IUPAC Name |

oct-7-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIINGNMKNRSOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175923 | |

| Record name | Oct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-31-9 | |

| Record name | 7-Octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21573-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-OCTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q35493N97H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 7-Octenal, and how is it synthesized?

A: 7-Octenal is naturally produced by certain plants and insects. For instance, it was identified as a volatile compound emitted by the Japanese thistle Cirsium dipsacolepis []. Synthetically, it can be produced through various methods. One approach involves a five-step synthesis starting from pentane-1,5-diol, offering a convenient route to obtain this compound [].

Q2: Can 7-Octenal be used to synthesize other valuable compounds?

A: Yes, 7-octenal serves as a valuable precursor in organic synthesis. For example, it can be utilized to create symmetrical alpha-omega-bifunctional hydrocarbon compounds. This process involves a catalytic homometathesis of 7-octenal, resulting in an alpha-omegadialdehyde, which can be further modified through oxidation or aminoreduction reactions [].

Q3: Are there any catalytic applications of 7-Octenal in chemical reactions?

A3: While 7-Octenal itself might not be a catalyst in typical reactions, its unique structure makes it a desirable starting material for synthesizing various compounds, some of which could potentially have catalytic properties. Further research might reveal specific catalytic applications of 7-Octenal derivatives.

Q4: How does the structure of 7-Octenal relate to its reactivity?

A: The structure of 7-Octenal, featuring a terminal alkene group and an aldehyde function, dictates its reactivity. The presence of both functionalities in the same molecule allows for interesting chemical transformations. For instance, it can participate in 1,3-dipolar cycloadditions with aromatic azoxy compounds like 4,4′-dicyanoazoxybenzene, leading to the formation of cyclooctapyrazole derivatives [].

Q5: Are there any known applications of 7-Octenal in material science?

A: Research indicates that 7-Octenal can be incorporated into the formulation of environment-friendly cable sheath materials. Its inclusion, along with other components like polyethylene terephthalate, polystyrene, and polyvinyl alcohol, contributes to the desired properties of the material [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.